ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
CAS No.: 6089-97-0
Cat. No.: VC8803380
Molecular Formula: C18H14ClNO4S
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6089-97-0 |
|---|---|
| Molecular Formula | C18H14ClNO4S |
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | ethyl (5Z)-2-(3-chlorophenyl)imino-5-(furan-2-ylmethylidene)-4-hydroxythiophene-3-carboxylate |
| Standard InChI | InChI=1S/C18H14ClNO4S/c1-2-23-18(22)15-16(21)14(10-13-7-4-8-24-13)25-17(15)20-12-6-3-5-11(19)9-12/h3-10,21H,2H2,1H3/b14-10-,20-17? |
| Standard InChI Key | GLJXAQHKUPMYSX-IUUVDYQKSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(/C(=C/C2=CC=CO2)/SC1=NC3=CC(=CC=C3)Cl)O |
| SMILES | CCOC(=O)C1=C(C(=CC2=CC=CO2)SC1=NC3=CC(=CC=C3)Cl)O |
| Canonical SMILES | CCOC(=O)C1=C(C(=CC2=CC=CO2)SC1=NC3=CC(=CC=C3)Cl)O |
Introduction
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[(furan-2-yl)methylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound featuring a thiophene ring, which is a five-membered heterocycle containing sulfur. This compound incorporates various functional groups, including an amine, a furan moiety, and a carboxylate. Its molecular formula and weight are not explicitly detailed in the provided sources, but it is known to have a molecular weight of approximately 364.83 g/mol.
Structural Features
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Thiophene Ring: The compound contains a thiophene ring, a key structural component that contributes to its reactivity and potential biological activities.
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Functional Groups: It includes an amine group from the 3-chlorophenyl moiety, a furan ring, and a carboxylate group, which are crucial for its chemical properties and interactions.
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Stereochemistry: The compound has a specific stereochemistry, indicated by the "(5Z)" notation, which affects its spatial arrangement and potential biological activity.
Synthesis and Reactivity
The synthesis of this compound typically involves multiple steps, leveraging the reactivity of its functional groups. Key reactions may include nucleophilic substitutions, condensations, and other transformations that allow for the modification of its structure to enhance its properties.
Biological Activities and Applications
Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including potential applications in medicinal chemistry. The presence of both chlorophenyl and furan functionalities makes this compound unique compared to others with similar structures.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 1-(4-chlorophenyl)-2-(furan)carboxylic acid | Contains furan and chlorophenol | Antimicrobial |
| Ethyl 2-(furan)carboxylic acid | Simple furan derivative | Antioxidant |
| Ethyl 6-(chlorophenol)-1H-pyrrole | Pyrrole instead of thiophene | Anticancer |
This comparison highlights the unique combination of functional groups in ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[(furan-2-yl)methylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate, which distinguishes it from other compounds with similar structures.
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